5-Fluoro-2-methylbenzoate
Description
Strategic Importance in Contemporary Organic Synthesis Research
In organic synthesis, 5-Fluoro-2-methylbenzoate serves as a versatile intermediate. Its fluorinated structure enhances the reactivity and selectivity of chemical reactions, making it a valuable component in the construction of complex organic molecules. The strategic placement of the fluoro and methyl groups on the aromatic ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of compounds.
One common synthetic route to derivatives of this compound involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. The purity of the starting materials and precise temperature control are crucial for optimizing the reaction and minimizing the formation of byproducts.
Role as a Key Building Block in Pharmaceutical and Agrochemical Precursor Development
The unique properties imparted by the fluorine atom make this compound a crucial precursor in the development of new pharmaceuticals and agrochemicals. ontosight.ai The introduction of fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets.
Pharmaceutical Applications:
Derivatives of 5-fluoro-2-methylbenzoic acid have shown promise in medicinal chemistry. For instance, they have been used to synthesize benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.com Additionally, research has indicated that some derivatives exhibit antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. ossila.com The compound and its analogs are being explored for their potential antimicrobial, antifungal, and anti-inflammatory properties. ontosight.ai For example, 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxicity on human lung carcinoma cells. nih.gov
Agrochemical Applications:
In the field of agrochemicals, 5-fluoro-2-methylbenzoic acid is used in the synthesis of phthalides, which are bicyclic heterocycles with applications as fungicides. ossila.com This reaction is often carried out using a bimetallic iridium/copper catalytic system. ossila.com
Exploratory Research in Advanced Material Science Applications
The applications of this compound are also being explored in the field of material science. The compound's unique chemical properties make it a candidate for developing advanced polymers and coatings with enhanced performance characteristics. innospk.com It can be used as a monomer or an additive in polymer formulations to potentially improve properties such as thermal stability and chemical resistance. Furthermore, its reactive nature allows for its incorporation into coating and adhesive formulations to enhance their performance.
Chemical Data
Below are tables detailing the chemical properties and identifiers of this compound and its parent acid.
Table 1: Properties of 5-Fluoro-2-methylbenzoic Acid
| Property | Value |
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol calpaclab.com |
| Melting Point | 130-132 °C sigmaaldrich.com |
| CAS Number | 33184-16-6 sigmaaldrich.com |
| Appearance | White to light yellow crystal powder chemdad.com |
Table 2: Properties of Methyl 2-Fluoro-5-Methylbenzoate
| Property | Value |
| Molecular Formula | C9H9FO2 guidechem.com |
| Molecular Weight | 168.16 g/mol guidechem.com |
| CAS Number | 2967-93-3 guidechem.com |
| Appearance | Off-white powder guidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FO2- |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChI Key |
JVBLXLBINTYFPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 5 Fluoro 2 Methylbenzoate
Foundational Synthetic Routes and Precursor Utilization
The fundamental approaches to synthesizing 5-Fluoro-2-methylbenzoate typically involve the strategic combination of esterification and fluorination reactions, starting from readily available precursors.
Esterification Reactions in Benzoate (B1203000) Synthesis
Esterification is a cornerstone reaction in the synthesis of benzoate derivatives. ontosight.airsc.org In the context of this compound, the most common precursor is 5-fluoro-2-methylbenzoic acid. ontosight.aichemimpex.com This carboxylic acid can be converted to its corresponding methyl ester through several established methods.
One prevalent method involves reacting 5-fluoro-2-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai A specific example of this is the use of thionyl chloride (SOCl₂) in dry methanol. chemicalbook.com In this process, the crude 5-fluoro-2-methyl-3-nitrobenzoic acid is dissolved in methanol at a low temperature, followed by the dropwise addition of thionyl chloride. The mixture is then heated to reflux for an extended period to ensure the completion of the reaction. chemicalbook.com
Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have also been explored for the methyl esterification of fluorinated aromatic carboxylic acids, offering potential advantages in terms of catalyst recovery and reuse. rsc.org The ability of 5-fluoro-2-methylbenzoic acid to undergo esterification is a key property that facilitates its use in various synthetic applications. chemimpex.com
Targeted Fluorination Strategies for Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a crucial step that can be achieved through various fluorination strategies. ontosight.ai In the synthesis of this compound, fluorination can theoretically be performed on a 2-methylbenzoic acid derivative. ontosight.ai One modern approach to fluorination involves the use of electrophilic fluorinating agents like Selectfluor. For instance, the synthesis of methyl 5-bromo-3-fluoro-2-methylbenzoate can involve the fluorination of methyl 2-methylbenzoate (B1238997) using such a reagent.
Another strategy involves a diazotization reaction followed by a Schiemann-type reaction. For example, the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate can be achieved by reacting methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com This method highlights the versatility of synthetic routes available for introducing fluorine into the benzene (B151609) ring.
Advanced Synthetic Approaches to this compound Derivatives
Further functionalization of the this compound core is often necessary to synthesize more complex molecules with specific biological or material properties. These advanced approaches include the introduction of bromo, nitro, and cyano groups, as well as reductive transformations.
Introduction of Bromine and Nitro Functionalities for Further Derivatization
The introduction of bromine and nitro groups onto the this compound scaffold serves as a gateway for subsequent chemical modifications.
Bromination: The bromination of methyl 2-methylbenzoate can be accomplished using brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction introduces a bromine atom, which can then participate in various cross-coupling reactions or be converted to other functional groups.
Nitration: The nitration of 5-fluoro-2-methylbenzoic acid is a key step in the synthesis of important pharmaceutical intermediates, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.comgoogle.com This reaction is typically carried out using a mixture of a nitrating agent and a strong acid. Common reagents include a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures. chemicalbook.comgoogle.com To improve yield and purity, fuming nitric acid and oleum (B3057394) have been used, which results in a colorless product with a lower content of undesired dinitro derivatives. google.com The resulting nitro group can be a precursor for an amino group via reduction, which is a valuable functional handle for further synthesis. chemicalbook.com
Table 1: Nitration Conditions for 5-Fluoro-2-methylbenzoic Acid
| Nitrating Agent | Acid | Temperature | Observations |
| Concentrated HNO₃ | Concentrated H₂SO₄ | -5 to 0°C | Reaction completion checked by TLC. chemicalbook.com |
| Fuming HNO₃ | Concentrated H₂SO₄ | 0°C | 80% conversion with 42% dinitro derivative. google.com |
| Fuming HNO₃ | Oleum | Not specified | Higher yield and purity, colorless product. google.com |
Cyano Group Incorporation through Directed Functionalization
The cyano group is a versatile functional group that can be introduced into aromatic systems through various methods. While direct cyanation of this compound is not explicitly detailed in the provided context, general methods for the cyanation of aryl derivatives are well-established. For instance, palladium-catalyzed cyanation of arenediazonium tetrafluoroborate (B81430) derivatives with a safe cyano source like 2-(piperidin-1-yl)acetonitrile offers a viable route. organic-chemistry.org Another approach involves the nickel-catalyzed cyanation of phenol (B47542) derivatives using zinc cyanide (Zn(CN)₂). researchgate.net These methods could potentially be adapted for the cyanation of a suitably functionalized this compound precursor, such as a bromo or diazonium salt derivative, to introduce a cyano group for further transformations.
Reductive Transformations Employing Various Hydride Reagents
Reductive transformations are crucial for converting functional groups on the this compound scaffold into other desired functionalities. Hydride reagents are commonly employed for these reductions.
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles. harvard.edulibretexts.org For example, the ester group of this compound can be reduced to a primary alcohol using LiAlH₄. libretexts.org Similarly, a nitro group can be reduced to an amine, and a cyano group can be reduced to a primary amine. harvard.edulibretexts.org
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, typically used for the reduction of aldehydes and ketones. chadsprep.comlibretexts.org While less reactive than LiAlH₄, it can be used for more selective reductions. harvard.edu
Diisobutylaluminum hydride (DIBAL-H) is a selective reducing agent that can reduce esters and nitriles to aldehydes at low temperatures. libretexts.orgdavuniversity.org This provides a method to introduce an aldehyde functionality onto the this compound framework.
Table 2: Common Hydride Reagents and Their Applications
| Hydride Reagent | Abbreviation | Typical Substrates Reduced | Typical Products |
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Amides, Nitriles | Alcohols, Amines harvard.edulibretexts.org |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Alcohols chadsprep.comlibretexts.org |
| Diisobutylaluminum Hydride | DIBAL-H | Esters, Nitriles | Aldehydes libretexts.orgdavuniversity.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules. thermofisher.com Several named reactions fall under this category, including the Suzuki, Stille, Kumada, and Hiyama reactions, each utilizing different organometallic reagents.
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. thermofisher.comacs.org In the context of synthesizing derivatives of this compound, these reactions can be employed to introduce various substituents onto the aromatic ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. thermofisher.com It is favored for its relatively mild reaction conditions and the low toxicity of the boron-containing reagents. thermofisher.com For instance, a bromo-substituted this compound could be coupled with an arylboronic acid to form a biaryl structure.
Stille Coupling: The Stille reaction utilizes organotin reagents. While effective, the toxicity of organostannanes is a significant drawback compared to the Suzuki reaction. thermofisher.com
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium halides) and was one of the early examples of nickel-catalyzed cross-coupling. thermofisher.com
Hiyama Coupling: The Hiyama coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source.
| Feature | Suzuki Coupling | Stille Coupling | Kumada Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron | Organotin | Organomagnesium (Grignard) | Organosilicon |
| Catalyst | Palladium, Nickel | Palladium | Nickel, Palladium | Palladium |
| Advantages | Low toxicity, stable reagents, mild conditions | Tolerant of many functional groups | High reactivity of Grignard reagents | Low toxicity, readily available reagents |
| Disadvantages | Base can be an issue for sensitive substrates | Toxic tin byproducts | Sensitive to many functional groups | Requires fluoride activation |
Principles of Stereoselective Synthesis and Chiral Resolution Techniques Applied to Analogues
While this compound itself is achiral, many of its biologically active derivatives possess stereocenters. Therefore, the principles of stereoselective synthesis are crucial for preparing enantiomerically pure or enriched analogues.
Stereoselective synthesis aims to control the formation of stereoisomers. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. A recent development involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) to achieve monoselective C-F activation, which can lead to stereochemically enriched products. nih.govsemanticscholar.org
One approach to obtaining stereochemically pure compounds is through the stereoselective functionalization of an enantiotopic fluorine atom, which can provide access to a variety of enantio- and diastereomerically enriched products from a single precursor. nih.gov
When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers (a racemic mixture), chiral resolution techniques are employed to separate the enantiomers. These methods include:
Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.
The choice between stereoselective synthesis and chiral resolution depends on factors such as the efficiency of the asymmetric reaction, the cost and availability of chiral catalysts or resolving agents, and the scalability of the process.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields. By using microwave irradiation, it is possible to heat reactions to high temperatures much more rapidly and efficiently than with conventional heating methods. rsc.org
This technology can be particularly beneficial for transition metal-catalyzed cross-coupling reactions and other transformations involved in the synthesis of this compound derivatives. The rapid heating can lead to shorter reaction times, reduced side product formation, and often, higher yields. For example, a Suzuki coupling that might take several hours under conventional heating could potentially be completed in a matter of minutes using a microwave reactor.
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can be especially advantageous for reactions that require high temperatures to proceed. rsc.org
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methylbenzoate
Fundamental Reaction Pathways and Transformations
The reactivity of methyl 5-fluoro-2-methylbenzoate is governed by the electronic properties of its substituents. The methyl ester group is an electron-withdrawing, meta-directing group, while the methyl group is an electron-donating, ortho-para director. The fluorine atom exhibits a dual role; it is inductively electron-withdrawing but can act as a weak π-donor through resonance, making it a deactivating but ortho-para directing group. pressbooks.publibretexts.orglibretexts.org The combination of these effects creates a nuanced reactivity profile.
Ester Hydrolysis Mechanisms Under Varied Conditions
The hydrolysis of methyl this compound to its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, and methanol (B129727) can be achieved under both acidic and basic conditions. smolecule.comlibretexts.org
Base-Promoted Hydrolysis (Saponification):
Under basic conditions, such as treatment with sodium hydroxide (B78521), the hydrolysis follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (a leaving group) and forming the carboxylic acid. In the basic medium, the carboxylic acid is quickly deprotonated to yield the sodium this compound salt. masterorganicchemistry.comchegg.com An acidic workup is then required to protonate the carboxylate and isolate the neutral 5-fluoro-2-methylbenzoic acid. masterorganicchemistry.com
The general mechanism is as follows:
Nucleophilic Attack: A hydroxide ion attacks the ester's carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
Leaving Group Departure: The carbonyl group reforms, and the methoxide ion is eliminated. libretexts.orgmasterorganicchemistry.com
Deprotonation: The acidic carboxylic acid proton is transferred to the methoxide ion or another base molecule, forming a carboxylate salt and methanol. masterorganicchemistry.com
| Condition | Catalyst/Reagent | Key Mechanistic Steps | Initial Product | Final Product (after workup) |
|---|---|---|---|---|
| Basic | NaOH, LiOH | Nucleophilic attack by OH⁻, elimination of CH₃O⁻, deprotonation. masterorganicchemistry.com | Sodium this compound | 5-Fluoro-2-methylbenzoic acid |
| Acidic | H₂SO₄, H₃O⁺ | Protonation of carbonyl, nucleophilic attack by H₂O, proton transfers, elimination of CH₃OH. libretexts.orgyoutube.com | 5-Fluoro-2-methylbenzoic acid & Methanol | 5-Fluoro-2-methylbenzoic acid |
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid like sulfuric acid and water, the hydrolysis is a reversible process. youtube.com The reaction begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. libretexts.orgyoutube.com Following a series of proton transfers, methanol is eliminated as a neutral leaving group, and the catalyst (H₃O⁺) is regenerated, yielding 5-fluoro-2-methylbenzoic acid. youtube.com This entire process is the reverse of the Fischer esterification. youtube.com
Nucleophilic Substitution Reactions on the Aromatic Ring System
Nucleophilic aromatic substitution (SNA_r) on the benzene (B151609) ring of methyl this compound is a challenging transformation. Generally, SNA_r requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.comnih.gov In this molecule, the primary leaving group is the fluorine atom.
While the ester group is electron-withdrawing, it is positioned meta to the fluorine, which does not effectively stabilize the negatively charged intermediate (Meisenheimer complex) that forms during a typical SNA_r addition-elimination mechanism. youtube.com However, the fluorine atom itself enhances the electrophilicity of the carbon to which it is attached, making it the most likely site for nucleophilic attack. youtube.com For the reaction to proceed, forcing conditions or specialized catalytic systems, such as organic photoredox catalysis, might be necessary to functionalize such "unactivated" fluoroarenes. nih.gov In some contexts, reagents like sodium methoxide can be used to substitute the fluorine atom.
Electrophilic Aromatic Substitution Reaction Profiles
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The outcome of such reactions on methyl this compound is dictated by the combined directing effects of the three substituents.
-COOCH₃ (Methyl Ester): A deactivating, meta-directing group. ma.eduunizin.orgumkc.edu
-CH₃ (Methyl): An activating, ortho-, para-directing group. pressbooks.pubunizin.org
-F (Fluoro): A deactivating, ortho-, para-directing group. libretexts.orglibretexts.orgunizin.org
The directing effects of these groups are in conflict. The activating methyl group and the ortho-, para-directing fluoro group will direct incoming electrophiles to positions ortho and para relative to themselves. The deactivating ester group will direct to its meta positions. The positions on the ring are C3, C4, and C6.
Position C4: Para to the methyl group and ortho to the fluorine atom. This position is strongly favored by both the -CH₃ and -F groups.
Position C6: Ortho to the methyl group.
Position C3: Meta to the methyl group, meta to the fluorine atom, and ortho to the ester group. This position is strongly deactivated by the adjacent ester.
Considering these factors, electrophilic attack is most likely to occur at the C4 position, which is activated by the methyl group and directed by both the methyl and fluoro groups. The C6 position is a secondary possibility. Attack at C3 is highly unlikely due to steric hindrance and electronic deactivation from the adjacent ester group.
A notable example is the nitration of 5-fluoro-2-methylbenzoic acid (the hydrolyzed form of the ester) with fuming nitric acid and sulfuric acid, which can yield a mixture of regioisomers. google.com Improved procedures using oleum (B3057394) and fuming nitric acid have been developed to enhance the yield of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid, which is then esterified to methyl 5-fluoro-2-methyl-3-nitrobenzoate. google.comchemicalbook.com This indicates that under strong nitrating conditions, substitution can be forced at the C3 position, ortho to the ester and meta to the fluorine, despite the conflicting directing effects.
| Position | Influence of -CH₃ (ortho, para director) | Influence of -F (ortho, para director) | Influence of -COOCH₃ (meta director) | Predicted Outcome |
|---|---|---|---|---|
| C3 | Meta (unfavored) | Meta (unfavored) | Ortho (unfavored) | Highly Unlikely |
| C4 | Para (favored) | Ortho (favored) | Meta (favored) | Major Product |
| C6 | Ortho (favored) | Para (favored) | Meta (favored) | Minor Product |
Exploration of Named Reactions and Their Utility for this compound Scaffolds
The functional groups of methyl this compound allow it to serve as a substrate in a variety of named reactions, enabling the synthesis of more complex molecules.
Carbonyl Reductions
The ester functionality is the primary site for carbonyl reduction reactions.
Complex Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. libretexts.org This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl, leading to an aldehyde intermediate which is then immediately reduced further to yield (5-fluoro-2-methylphenyl)methanol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can be used under specific conditions. Diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to the corresponding aldehyde, (5-fluoro-2-methyl)benzaldehyde, especially when the reaction is carried out at low temperatures like -78 °C to prevent over-reduction. libretexts.org
Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is a selective method for reducing aldehydes and ketones using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (e.g., isopropanol). This reaction is typically not effective for the reduction of esters, which are less reactive than aldehydes and ketones under these conditions. Therefore, its utility for the direct reduction of methyl this compound is limited.
Clemmensen Reduction: The Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) is designed to reduce ketones and aldehydes to alkanes. It is not suitable for reducing the carbonyl group of an ester.
Carbon-Carbon Bond Forming Reactions
The aromatic ring and the ester group provide handles for various carbon-carbon bond-forming reactions.
Friedel-Crafts Reaction: The benzene ring of methyl this compound is strongly deactivated by the combined effects of the ester and fluoro groups, making it a poor substrate for both Friedel-Crafts alkylation and acylation, which typically require an activated or at least neutral aromatic ring.
Grignard Reaction: The ester group can react with two equivalents of a Grignard reagent (R-MgX). The first equivalent adds to the carbonyl, eliminating methoxide to form a ketone intermediate. A second equivalent of the Grignard reagent then immediately adds to the ketone, which, after an acidic workup, yields a tertiary alcohol.
Knoevenagel Condensation: The classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. As methyl this compound is an ester without an α-hydrogen on the aromatic side, it cannot directly participate as the active methylene component. Its aldehyde derivative, (5-fluoro-2-methyl)benzaldehyde, however, would be an excellent substrate for this reaction.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful method for forming alkenes. The aldehyde derivative, (5-fluoro-2-methyl)benzaldehyde, would readily react with a phosphonate (B1237965) carbanion to produce a (5-fluoro-2-methyl)styrene derivative, typically with high E-selectivity.
Julia-Kocienski Olefination: This reaction also produces alkenes and involves the reaction of a sulfone with an aldehyde or ketone. Again, the aldehyde derived from the reduction of methyl this compound would be the required substrate for this transformation.
McMurry Coupling: The McMurry coupling is a reductive coupling of two ketone or aldehyde molecules to form an alkene. It would not be applicable to the ester itself but could be used to dimerize the corresponding aldehyde or a ketone derived from a Grignard reaction on the ester.
Mukaiyama Aldol Addition: This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, catalyzed by a Lewis acid. The aldehyde derivative of methyl this compound would be a suitable electrophile in this reaction.
Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction is a chromium- and nickel-catalyzed coupling of an organic halide with an aldehyde. This provides a potential route to use the aldehyde derived from methyl this compound to form a new carbon-carbon bond.
Passerini and Paterno-Buchi Reactions: The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. The Paterno-Buchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. The ester carbonyl of methyl this compound is generally not reactive enough for these transformations, which typically require more electrophilic aldehyde or ketone carbonyls.
Strategic Functional Group Interconversions (FGIs)
The chemical versatility of methyl this compound allows for a variety of functional group interconversions (FGIs), enabling its use as a precursor in the synthesis of more complex molecules. These transformations can target the ester functionality, the aromatic ring, or the methyl group, offering multiple avenues for molecular elaboration.
One of the most fundamental FGIs is the hydrolysis of the ester group to yield 5-fluoro-2-methylbenzoic acid. This reaction can be catalyzed by either acid or base and is a common step in synthetic sequences where the carboxylic acid is required for subsequent reactions, such as amidation or the formation of other esters.
Conversely, the parent acid, 5-fluoro-2-methylbenzoic acid, serves as the primary starting material for the synthesis of methyl this compound through esterification. This reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Further transformations of the ester include its reduction to the corresponding primary alcohol, (5-fluoro-2-methylphenyl)methanol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). Such reductions are pivotal in accessing benzylic alcohols, which are themselves valuable intermediates in organic synthesis.
The following table summarizes key functional group interconversions involving methyl this compound and its parent acid.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 5-Fluoro-2-methylbenzoic acid | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) | Methyl this compound | Esterification |
| Methyl this compound | Water (H₂O), Acid or Base catalyst | 5-Fluoro-2-methylbenzoic acid | Hydrolysis |
| Methyl this compound | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | (5-Fluoro-2-methylphenyl)methanol | Reduction |
| 5-Fluoro-2-methylbenzoic acid | Saturated ketones, Ir/Cu bimetallic catalyst | Phthalide derivatives | Annulation |
| 5-Fluoro-2-methylbenzoic acid | Thionyl chloride (SOCl₂), then an amine | Benzamide (B126) derivatives | Amidation |
This table provides an overview of common functional group interconversions related to methyl this compound, highlighting the versatility of this chemical scaffold.
Kinetic and Thermodynamic Studies of Reaction Pathways
The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of methyl this compound and the mechanisms of its transformations. A key reaction for such studies is the hydrolysis of the ester, which can be systematically investigated to understand the influence of the fluoro and methyl substituents on the reaction rate.
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.
For the alkaline hydrolysis of benzoate (B1203000) esters, the reaction is facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the developing negative charge in the transition state of the nucleophilic acyl substitution. Consequently, a positive ρ value is typically observed for this reaction.
The following table presents data from the alkaline hydrolysis of various substituted phenyl benzoates in water at 25°C, illustrating the impact of different substituents on the reaction rate. researchgate.net
| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Second-order rate constant (k₂) / L mol⁻¹ s⁻¹ |
| 4-NO₂ | 1.83 |
| 3-NO₂ | 1.63 |
| 4-Cl | 0.53 |
| 4-F | 0.30 |
| H | 0.23 |
| 3-CH₃ | 0.19 |
| 4-CH₃ | 0.14 |
| 4-OCH₃ | 0.08 |
| 4-NH₂ | 0.03 |
This table showcases the influence of para- and meta-substituents on the rate of alkaline hydrolysis of phenyl benzoates. Electron-withdrawing groups (e.g., NO₂) significantly increase the rate, while electron-donating groups (e.g., CH₃, OCH₃, NH₂) decrease it. researchgate.net
Computational and Theoretical Chemistry Studies of 5 Fluoro 2 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 5-Fluoro-2-methylbenzoate and predicting its chemical reactivity. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine various electronic properties that govern the molecule's behavior.
Key electronic structure parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted benzoates, these parameters are sensitive to the nature and position of the substituents on the aromatic ring. acs.orgacs.org
Table 1: Representative Calculated Electronic Properties for Substituted Methyl Benzoates
| Property | Methyl Benzoate (B1203000) | Methyl 4-fluorobenzoate (B1226621) | Methyl 2-methylbenzoate (B1238997) |
| HOMO Energy (eV) | -6.8 | -7.0 | -6.6 |
| LUMO Energy (eV) | -0.5 | -0.7 | -0.4 |
| HOMO-LUMO Gap (eV) | 6.3 | 6.3 | 6.2 |
| Dipole Moment (Debye) | 1.9 | 2.5 | 2.1 |
Note: The data in this table are representative values derived from computational studies on analogous compounds and are intended to illustrate the expected trends.
Reactivity indices, also derived from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the fluorine and ester groups are deactivating for electrophilic aromatic substitution, while the methyl group is activating. libretexts.org Computational models can predict the regioselectivity of reactions such as nitration or halogenation, providing valuable guidance for synthetic chemists.
Molecular Modeling and Simulation Approaches for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics (MD), are employed to explore the conformational landscape of this molecule. nih.gov
Conformational analysis of this compound focuses on the rotational barrier around the C(aryl)-C(ester) bond and the orientation of the methyl ester group relative to the plane of the benzene (B151609) ring. The presence of the ortho-methyl group can introduce steric hindrance, potentially influencing the preferred conformation. Molecular mechanics calculations, using force fields like AMBER or MMFF, can rapidly map the potential energy surface as a function of key dihedral angles. These calculations can identify low-energy conformers and estimate the energy barriers between them.
For a more dynamic picture, MD simulations can be performed. acs.org These simulations model the atomic motions of the molecule over time, providing insights into its conformational dynamics in different environments, such as in a solvent or interacting with a biological target. While specific MD studies on this compound are not abundant, the principles from studies on similar fluorinated aromatic compounds can be applied. acs.org
Table 2: Torsional Energy Profile for a Substituted Methyl Benzoate
| Dihedral Angle (C-C-C=O) (degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.2 |
| 120 | 3.0 |
| 180 | 4.5 |
Note: This table presents a hypothetical torsional energy profile to illustrate the concept of conformational analysis. The actual values for this compound would require specific calculations.
Advanced Spectroscopic Data Interpretation and Prediction Using Computational Methods
Computational methods are invaluable for the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. rsc.org DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with a high degree of accuracy. nih.govbohrium.com
The prediction of NMR spectra for this compound involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. researchgate.net These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can be compared with experimental data to confirm the structure of the compound or to assign specific resonances. For example, the chemical shift of the fluorine atom is particularly sensitive to its electronic environment.
Table 3: Predicted vs. Experimental NMR Chemical Shifts for an Analogous Compound (Methyl 4-fluorobenzoate)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (ester) | 166.2 | 165.8 |
| C2 | 132.5 | 132.1 |
| C3 | 115.8 | 115.5 |
| C4 | 164.7 | 164.3 |
| C5 | 115.8 | 115.5 |
| C6 | 132.5 | 132.1 |
| OCH₃ | 52.4 | 52.1 |
Note: The data are for Methyl 4-fluorobenzoate and serve as an example of the accuracy of computational predictions. nih.gov Sources for experimental data include public databases like PubChem.
Similarly, computational methods can predict the vibrational frequencies and intensities of IR absorption bands. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can aid in the identification of functional groups and in the interpretation of experimental spectra.
Isotopic Labeling and Deuterium (B1214612) Enrichment for Mechanistic Elucidation Studies
Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. libretexts.org While specific studies employing isotopic labeling on this compound are not extensively documented, the principles can be illustrated through well-established mechanistic studies on related ester reactions, such as hydrolysis. youtube.comacs.orgyoutube.com
For instance, the hydrolysis of an ester can proceed through different mechanisms, and isotopic labeling can distinguish between them. By using water enriched with the ¹⁸O isotope (H₂¹⁸O), the position of the labeled oxygen in the products (the carboxylic acid and the alcohol) can reveal the site of bond cleavage. If the ¹⁸O is incorporated into the carboxylic acid, it indicates that the reaction proceeded via nucleophilic acyl substitution, where the water molecule attacks the carbonyl carbon. acs.orgyoutube.com
Deuterium enrichment is used to study kinetic isotope effects (KIEs), which can provide information about the rate-determining step of a reaction. libretexts.orglibretexts.org By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking in the rate-determining step, a change in the reaction rate can be observed. nih.govrutgers.edu For example, in a reaction where a C-H bond is broken in the rate-limiting step, the corresponding C-D bond, being stronger, will be broken more slowly, resulting in a primary KIE (kH/kD > 1). libretexts.org
Table 4: Representative Kinetic Isotope Effects in Ester Reactions
| Reaction | Labeled Position | kH/kD | Mechanistic Implication |
| Base-catalyzed ester hydrolysis | α-carbon to the carbonyl | 1.0-1.1 | No C-H bond cleavage in the rate-determining step |
| Elimination reaction of an ester | β-carbon to the carbonyl | 3-8 | C-H bond cleavage is part of the rate-determining step |
Note: This table provides typical KIE values for illustrative purposes and does not represent specific experimental data for this compound.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Fluoro 2 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Fluoro-2-methylbenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
For this compound, ¹H and ¹³C NMR are used to confirm the successful esterification of the parent carboxylic acid and the specific arrangement (regiochemistry) of the substituents on the benzene (B151609) ring. In a typical ¹H NMR spectrum, the protons of the methoxy (B1213986) ester group (-OCH₃) would appear as a distinct singlet. The protons of the aromatic ring and the methyl group (-CH₃) would also produce characteristic signals, with their chemical shifts and splitting patterns dictated by the electronic effects of the adjacent fluorine atom and ester group. The fluorine atom causes splitting in the signals of nearby protons and carbons (H-F and C-F coupling), providing further structural confirmation.
Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring. The effect of the electron-withdrawing fluorine atom is particularly evident in the chemical shifts of the fluorinated and adjacent carbons.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Ar-H | 7.0 - 8.0 | Multiplet |
| ¹H | -OCH₃ | ~3.9 | Singlet |
| ¹H | -CH₃ | ~2.5 | Singlet |
| ¹³C | C=O (Ester) | 165 - 175 | Singlet |
| ¹³C | Ar-C | 110 - 165 | Multiplet (with C-F coupling) |
| ¹³C | -OCH₃ | 50 - 55 | Singlet |
| ¹³C | -CH₃ | 15 - 25 | Singlet |
Mass Spectrometry (MS) Applications in Compound Identification, Purity Assessment, and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement, which can be used to validate the molecular formula, C₉H₉FO₂.
In addition to molecular weight determination, MS is used to study the fragmentation patterns of the compound. Under electron ionization (EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint." For a methyl ester like this compound, characteristic fragmentation includes the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), leading to specific fragment ions that are diagnostically useful.
Analysis of these fragments helps to confirm the presence of the ester functional group and the core aromatic structure. This fragmentation data, combined with the molecular ion peak, provides strong evidence for the compound's identity.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Expected m/z |
| [C₉H₉FO₂]⁺• | Molecular Ion (M⁺•) | 168.06 |
| [C₈H₆FO]⁺ | Loss of methoxy radical (•OCH₃) | 137.04 |
| [C₇H₆F]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) | 109.05 |
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC)) for Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or other impurities, as well as for performing precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to assess the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC or UPLC method, typically using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, would provide excellent separation. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for detecting and quantifying trace levels of this compound in complex mixtures, such as during the monitoring of a chemical reaction. google.com The LC separates the compound from the matrix, and the MS provides mass information, confirming the identity of the eluting peak and allowing for highly specific quantification.
These chromatographic methods are fundamental in both the synthesis and quality control stages, ensuring the material meets the required specifications for subsequent use.
Elemental Analysis and Other Quantitative Research Techniques
Elemental analysis is a cornerstone quantitative technique used to determine the elemental composition of a pure substance. For this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and fluorine (F) are compared against the theoretical values calculated from its molecular formula, C₉H₉FO₂. A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and confirms its empirical formula. This technique is often one of the final checks performed to characterize a newly synthesized batch of the compound.
Table 3: Theoretical Elemental Composition of this compound (C₉H₉FO₂)
| Element | Symbol | Atomic Mass | Percentage (%) |
| Carbon | C | 12.011 | 64.28% |
| Hydrogen | H | 1.008 | 5.39% |
| Fluorine | F | 18.998 | 11.30% |
| Oxygen | O | 15.999 | 19.03% |
Emerging Research Applications and Future Directions for 5 Fluoro 2 Methylbenzoate in Chemical Science
Continued Role as a Versatile Organic Building Block in Exploratory Chemical Synthesis
5-Fluoro-2-methylbenzoate serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its fluorinated structure enhances the reactivity and selectivity of chemical reactions, establishing it as a valuable building block in organic chemistry. The presence of multiple functional groups allows for facile synthesis of more complex molecules, making it a key component in drug discovery and medicinal chemistry. ossila.com
This compound can be synthesized through several methods, including the esterification of 5-fluoro-2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst. It readily undergoes various chemical reactions such as oxidation to form 5-fluoro-2-methylbenzoic acid and reduction to yield 5-fluoro-2-methylbenzyl alcohol. These characteristics make it an important precursor for creating a diverse range of chemical entities.
Research into its Potential Utility in Novel Material Science Applications
The unique properties of this compound have led to investigations into its use in the development of new materials. While specific applications in material science are still emerging, the presence of the fluorine atom is known to enhance properties like lipophilicity, which could be beneficial in creating materials with specific chemical characteristics. smolecule.com Its related acid, 5-fluoro-2-methylbenzoic acid, is used in the synthesis of phthalides, which are bicyclic heterocycles found in certain dyes and fungicides. ossila.com This suggests a potential pathway for this compound derivatives in the creation of novel materials with practical applications.
Investigative Tools in Chemical Biology and Mechanistic Probe Development
This compound and its derivatives are proving to be valuable tools in the field of chemical biology for studying complex biological processes.
Studies on Molecular Interactions with Enzymes and Receptors
The structure of this compound allows it to interact with biological systems, potentially acting as a substrate or inhibitor for certain enzymes. smolecule.com The fluorine atom can enhance binding affinity and selectivity for specific molecular targets, making it a useful tool in drug discovery and development. For instance, derivatives of the related 5-fluoro-2-methylbenzoic acid have been synthesized and shown to exhibit antiproliferative effects by binding to microtubules and inducing apoptosis in cancer cells. ossila.com Another related compound, Methyl 2-fluorobenzoate, undergoes enzymatic dihydroxylation in the presence of Escherichia coli, demonstrating its interaction with biological systems. sigmaaldrich.com
Research into Modulators of Protein Activity for Biological Inquiry (e.g., BCL6 proteolysis, PARP7 inhibition)
Research has highlighted the role of compounds derived from or related to this compound in modulating the activity of key proteins involved in disease pathways. A notable example is its use in the synthesis of Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. google.com Specifically, methyl-5-fluoro-2-methyl-3-nitro benzoate (B1203000), a derivative, is a key intermediate in the preparation of Rucaparib. google.com PARP7, in particular, has been identified as a crucial player in cancer immunity, and its inhibition can boost the immune response against cancer. nih.gov
Recent studies have focused on developing selective PARP7 inhibitors. One such study designed novel indazole-7-carboxamide derivatives, with (S)-XY-05 emerging as a potent inhibitor with an IC50 of 4.5 nM and excellent oral bioavailability. nih.gov Another study developed KMR-206, a selective PARP7 inhibitor that works by exploiting a hydrophobic sub-pocket adjacent to the NAD+ binding site. nih.gov The PARP7 inhibitor RBN-2397 has been shown to decrease ovarian cancer cell proliferation and migration by affecting α-tubulin. biorxiv.org
Use in Cell-Based Assays as Research Compounds to Elucidate Biological Pathways
This compound and its derivatives are utilized in cell-based assays to understand biological pathways. smolecule.com For example, a derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown greater toxicity towards the non-aggressive breast cancer cell line MCF-7 compared to a normal fibroblast cell line. oncotarget.com This differential activity allows researchers to probe the mechanisms of cancer cell proliferation. In MCF-7 cells, MBIC treatment led to a significant inhibition of cell growth. oncotarget.com Furthermore, time-resolved fluoroimmunoassays have been developed for related methylated compounds to measure DNA methylation in human leukemic cells, showcasing the utility of fluorinated compounds in developing sensitive analytical methods. nih.gov
Interdisciplinary Research Opportunities and Strategic Outlook
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical science, offering a powerful tool to modulate the physicochemical and biological properties of compounds. This compound, a fluorinated aromatic ester, and its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, are emerging as versatile building blocks with significant potential across diverse scientific disciplines. The unique substitution pattern of the benzene (B151609) ring, featuring a fluorine atom, a methyl group, and a carboxylate functional group, provides a platform for the synthesis of a wide array of complex molecules with tailored properties. This has opened up a landscape of interdisciplinary research opportunities, particularly at the intersection of medicinal chemistry, materials science, and agrochemistry. The future strategic outlook for this compound is intrinsically linked to its role as a key intermediate in the development of novel, high-performance molecules that address contemporary challenges in human health, technology, and agriculture.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
In the realm of medicinal chemistry, this compound serves as a critical starting material for the synthesis of innovative therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates.
One of the most promising areas of application is in the development of anticancer agents . Research has shown that derivatives of 5-fluoro-2-methylbenzoic acid can exhibit potent antiproliferative activity. For instance, it is a key component in the synthesis of certain benzoxazoles, a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer effects. nih.govresearchgate.net Studies have demonstrated that the introduction of specific substituents onto the aromatic ring of compounds derived from this scaffold can significantly enhance their cytotoxicity against various cancer cell lines. nih.gov For example, certain 3-arylisoquinolinones synthesized using 5-fluoro-2-methylbenzoic acid have been shown to act as microtubule-targeting agents, inducing apoptosis in cancer cells. researchgate.net
Furthermore, this compound is a recognized building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. nih.gov PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The development of novel PARP inhibitors with improved efficacy and reduced side effects is an active area of research, and the unique structural features of this compound make it a valuable component in the design of these next-generation drugs. nih.govnih.gov
The versatility of this compound also extends to the development of antiviral drugs . Specifically, derivatives of 5-fluoro-2-methylbenzoic acid have been utilized in the synthesis of benzamide (B126) derivatives that function as inhibitors of HIV integrase, a key enzyme in the life cycle of the human immunodeficiency virus. researchgate.netossila.com The strategic placement of the fluoro and methyl groups on the benzoate scaffold can contribute to the specific binding interactions required for potent enzyme inhibition.
The following table summarizes the anticancer activity of some derivatives synthesized from 5-fluoro-2-methylbenzoic acid, highlighting the potential for further exploration in this area.
| Derivative Class | Target/Mechanism of Action | Example Research Finding | Reference |
| Benzoxazoles | Cytotoxicity against cancer cells | Synthesis of novel benzoxazoles with potential anticancer activity against human A-549 lung carcinoma cells. nih.govresearchgate.net | nih.govresearchgate.net |
| 3-Arylisoquinolinones | Microtubule polymerization inhibition, apoptosis induction | Derivatives exhibit antiproliferative activity by binding to microtubules and suppressing tubulin polymerization. researchgate.netossila.com | researchgate.netossila.com |
| PARP Inhibitors | Inhibition of poly(ADP-ribose) polymerase | Used as a building block in the synthesis of PARP inhibitors for targeted cancer therapy. nih.govnih.gov | nih.govnih.gov |
Materials Science: Enhancing Polymer and Coating Performance
In materials science, the focus is on leveraging the unique properties of fluorinated compounds to create advanced materials with enhanced performance characteristics. This compound can be investigated as a monomer or an additive in the formulation of specialty polymers, coatings, and adhesives. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity.
While specific data on the direct incorporation of this compound into polymers is an area of emerging research, the broader field of fluoropolymers demonstrates the potential impact. The strategic placement of the fluoro and methyl groups on the benzoate ring could be exploited to fine-tune the properties of polyesters or other condensation polymers. Future research in this area could focus on synthesizing novel polymers incorporating this moiety and evaluating their thermal, mechanical, and surface properties.
Agrochemicals: A New Frontier in Crop Protection
The agrochemical industry is continually seeking new active ingredients that are more effective and have better environmental profiles. Fluorinated compounds have a well-established role in this sector, often leading to enhanced biological activity and stability. 5-Fluoro-2-methylbenzoic acid and its ester derivative are being explored for their potential in the development of new herbicides and fungicides. chemimpex.com The rationale behind this application lies in the ability of the fluorine atom to modulate the compound's interaction with biological targets in weeds and pathogenic fungi. Research in this domain would involve the synthesis of a library of derivatives and screening them for their herbicidal and fungicidal activity, followed by structure-activity relationship (SAR) studies to optimize their performance.
The following table outlines the potential interdisciplinary research applications of this compound and the strategic outlook for each area.
| Research Area | Key Application | Strategic Outlook |
| Medicinal Chemistry | Synthesis of novel anticancer and antiviral drugs. | Further exploration of derivatives for enhanced potency and selectivity against various cancer cell lines and viral targets. Development of next-generation PARP inhibitors and HIV integrase inhibitors. |
| Materials Science | Development of specialty polymers, coatings, and adhesives. | Investigation of the impact of incorporating this compound on the thermal, mechanical, and chemical resistance of materials. Synthesis and characterization of novel fluorinated polymers. |
| Agrochemicals | Formulation of new herbicides and fungicides. | Synthesis and screening of derivatives for potent and selective activity against agricultural pests. Optimization of lead compounds to develop environmentally benign crop protection agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
